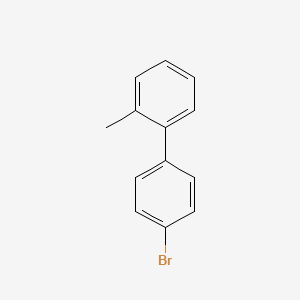

4'-Bromo-2-methyl-1,1'-biphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

106475-19-8 |

|---|---|

Molekularformel |

C13H11Br |

Molekulargewicht |

247.13 g/mol |

IUPAC-Name |

1-bromo-4-(2-methylphenyl)benzene |

InChI |

InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |

InChI-Schlüssel |

WXRCHIFZEUELKP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 4-Bromo-2'-methylbiphenyl vs. 4'-Bromo-2-methylbiphenyl

Executive Summary

The Core Distinction: The confusion between 4-Bromo-2'-methylbiphenyl and 4'-Bromo-2-methylbiphenyl is not merely semantic; it represents a collision between IUPAC systematic rules and "chemist's shorthand" based on synthetic precursors.

While both names describe the same chemical entity (assuming free rotation around the 1,1'-bond), 4'-Bromo-2-methylbiphenyl is the Preferred IUPAC Name (PIN). This distinction is critical for database searching, as the inverted name often leads to commercial catalogs for a different regioisomer (CAS 5002-26-6, where both substituents are on the same ring).

This guide provides the definitive nomenclature logic, a validated chemoselective synthesis protocol for the "split-ring" scaffold, and data handling standards for drug discovery applications.

Part 1: The Structural Identity Crisis

The "Same Ring" vs. "Split Ring" Trap

Before addressing the nomenclature of the split-ring system, researchers must rule out the most common error: confusing the target with the commercially ubiquitous isomer.

| Feature | Target Molecule (Split Ring) | Commercial Imposter (Same Ring) |

| Structure | Br and Me are on different phenyl rings. | Br and Me are on the same phenyl ring. |

| Common Name | 4'-Bromo-2-methylbiphenyl | 4-Bromo-2-methylbiphenyl |

| CAS Registry | 89346-54-3 (Generic/Split) | 5002-26-6 |

| SMILES | CC1=CC=CC=C1C2=CC=C(Br)C=C2 | CC1=C(C=CC(Br)=C1)C1=CC=CC=C1 |

| Availability | Custom Synthesis Required | Widely Available (Sigma, Fisher, etc.) |

IUPAC Nomenclature Logic (The Decision Tree)

When naming the split-ring system, the molecule consists of two benzene rings: one substituted with a Methyl group at position 2, and one with a Bromine at position 4.

The Rule (IUPAC Blue Book P-25.2.2.4): When choosing the "unprimed" (parent) ring in a ring assembly like biphenyl:

-

Criterion 1: The ring with the principal functional group (not applicable here; both are prefixes).

-

Criterion 2: The ring with the lowest locant set for substituents.

-

Criterion 3: Alphabetical order (only if locants are identical).

Application:

-

Option A (Methyl Ring = Parent): Substituent is at position 2 .[1] (Name: 2-Methyl-4'-bromobiphenyl).

-

Option B (Bromo Ring = Parent): Substituent is at position 4 . (Name: 4-Bromo-2'-methylbiphenyl).[2][3][4]

Verdict: Since 2 < 4, the ring bearing the Methyl group takes priority as the unprimed parent. Correct Name: 4'-Bromo-2-methylbiphenyl .

Figure 1: IUPAC decision tree confirming locant priority (2) over substituent alphabetization.

Part 2: Synthetic Protocol (Chemoselective Suzuki)

Since the target is not standard in catalogs, it must be synthesized. The most robust method uses a chemoselective Suzuki-Miyaura coupling . This exploits the bond dissociation energy difference between C-I (weak) and C-Br (strong), allowing the formation of the biphenyl bond while leaving the bromine intact for downstream medicinal chemistry (e.g., Buchwald-Hartwig amination).

Reaction Scheme

Reagents: 1-Bromo-4-iodobenzene + 2-Methylphenylboronic acid. Catalyst: Pd(PPh₃)₄ (Tetrakis). Selectivity: Oxidative addition occurs exclusively at the C-I bond at controlled temperatures (<90°C).

Figure 2: Chemoselective pathway preserving the aryl bromide for future diversity.

Detailed Methodology

Objective: Synthesis of 4'-Bromo-2-methylbiphenyl (1.0 g scale).

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | 282.90 | 1.0 | 1.00 g |

| 2-Methylphenylboronic acid | 135.96 | 1.1 | 0.53 g |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 122 mg |

| Na₂CO₃ (2M aq) | 105.99 | 3.0 | 5.3 mL |

| 1,4-Dioxane | Solvent | - | 20 mL |[4][5]

Step-by-Step Protocol:

-

Degassing: Charge a 50 mL Schlenk flask with 1,4-dioxane. Sparge with Argon for 15 minutes. Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling.

-

Assembly: Add 1-Bromo-4-iodobenzene, boronic acid, and Pd(PPh₃)₄ to the flask under positive Argon pressure.

-

Activation: Add the degassed 2M Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 80°C for 12 hours.

-

Critical Control: Do not exceed 95°C. Higher temperatures may force oxidative addition into the C-Br bond, leading to polymerization or oligomers.

-

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes 100%).

-

Note: The product is non-polar. It will elute quickly.

-

Part 3: Implications for Drug Discovery

Structural Validation (QC)

When validating the synthesized scaffold, ensure the following NMR signatures are present to confirm the "split ring" architecture and absence of the "same ring" isomer.

-

¹H NMR (CDCl₃):

-

δ 2.25 ppm (s, 3H): Distinct singlet for the ortho-methyl group.

-

δ 7.55 ppm (d, 2H): Doublet corresponding to the protons ortho to the Bromine (on the para-substituted ring).

-

Absence of coupling: Ensure there is no coupling between the methyl protons and the bromine-ring protons (confirming they are on separate rings).

-

Atropisomerism Warning

While 2-methylbiphenyls generally possess low rotational barriers (<20 kcal/mol) and exist as rapidly interconverting conformers at room temperature, this scaffold can exhibit axial chirality if further substituted at the 2', 6, or 6' positions.

-

Action Item: If developing this scaffold into a drug candidate, perform variable-temperature NMR or chiral HPLC early to determine if the rotational barrier increases upon downstream functionalization (e.g., adding a bulky group at the 6-position).

References

-

IUPAC Nomenclature Rules (Blue Book)

-

Synthesis Protocol (Chemoselective Suzuki)

- Goodson, F. E.; Wallow, T. I.; Novak, B. M. "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl". Organic Syntheses, 1998, 75, 61.

-

Commercial Confusion (CAS Verification)

-

Chemoselectivity of C-I vs C-Br

- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95, 2457-2483.

Sources

- 1. 5-(2-Cyclohexenyl)-2-methylpyridine | 1187163-28-5 | Benchchem [benchchem.com]

- 2. 4-bromo-2-methyl-1,1'-biphenyl 95% | CAS: 5002-26-6 | AChemBlock [achemblock.com]

- 3. 4-bromo-2-methyl-1,1'-biphenyl 95% | CAS: 5002-26-6 | AChemBlock [achemblock.com]

- 4. L17875.03 [thermofisher.com]

- 5. Web Blue Book errata [iupac.qmul.ac.uk]

- 6. 4-Bromo-2-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 4-Bromo-2-methylbiphenyl | CAS 5002-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 4-BROMO-2-METHYLBIPHENYL [P71553] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

4'-Bromo-2-methyl-1,1'-biphenyl SDS safety data sheet

Technical Guide & Safety Profile: 4'-Bromo-2-methyl-1,1'-biphenyl

Part 1: Executive Summary & Identification

Compound Identity:

-

Synonyms: 4-Bromo-2'-methylbiphenyl; 1-Bromo-4-(2-methylphenyl)benzene.

-

CAS Registry Number: Note: Commercial databases frequently conflate isomers.

-

Specific Isomer (Target): Often unlisted or custom synthesis (See Synthesis section).

-

Commonly Confused CAS: 5002-26-6 (Refers to 4-Bromo-2-methylbiphenyl, where Br/Me are on the same ring).

-

-

Molecular Weight: 247.13 g/mol [5]

Strategic Context: 4'-Bromo-2-methyl-1,1'-biphenyl is a critical biaryl scaffold used primarily in the synthesis of sterically congested pharmaceutical intermediates (e.g., Sartan class antihypertensives) and OLED materials. Unlike its symmetric parent 4-bromobiphenyl, the ortho-methyl group introduces steric torsion, preventing planar stacking. This results in distinct physicochemical properties—most notably, it often exists as a viscous oil rather than a solid at room temperature, necessitating specific handling protocols different from standard aryl bromides.

Part 2: Physicochemical Profile

Data Reliability Warning: Due to isomer confusion in vendor catalogs, empirical verification of physical state upon receipt is mandatory.

| Property | Value / Description | Experimental Note |

| Physical State | Colorless to Pale Yellow Oil | Distinct from the solid 4-bromo-2-methylbiphenyl (CAS 5002-26-6). |

| Boiling Point | 93–95 °C @ 0.5 Torr | High vacuum distillation required for purification. |

| Density | ~1.3–1.4 g/mL (Predicted) | Denser than water; sinks in aqueous extraction. |

| Solubility | Soluble in THF, Et₂O, DCM, Hexanes | Hydrophobic; insoluble in water. |

| Flash Point | >110 °C (Estimated) | Combustible but not highly flammable. |

| Partition Coeff. | LogP ~ 4.6–4.8 | High lipophilicity; bioaccumulation risk. |

Part 3: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H411: Toxic to aquatic life with long-lasting effects (inferred from halogenated biphenyl class).

Critical Safety Logic:

-

Lachrymatory Potential: While not a potent lachrymator like benzyl bromide, aryl bromides can hydrolyze slowly or contain trace impurities that irritate mucous membranes.

-

Skin Permeation: The lipophilic nature (LogP > 4) allows rapid dermal absorption. Nitrile gloves (minimum 0.11 mm) are sufficient for incidental splash, but Viton or Silver Shield laminates are required for prolonged handling or spill cleanup.

-

Thermal Decomposition: In a fire, this compound releases Hydrogen Bromide (HBr) gas, which is corrosive and toxic.

Part 4: Strategic Handling & Storage Protocol

The "Senior Scientist" Protocol: Do not treat this merely as a "shelf chemical." The ortho-methyl group makes the biaryl bond susceptible to oxidative degradation over long periods, and the oil form captures atmospheric moisture.

1. Storage Architecture:

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: Ambient (15–25°C) is generally acceptable, but Refrigeration (2–8°C) is preferred for long-term purity to prevent yellowing (oxidation).

-

Container: Amber glass with a Teflon-lined cap. Avoid standard polyethylene caps which may swell over years of contact with the oil.

2. Transfer & Weighing Workflow:

-

Viscosity Management: The oil can be viscous. Do not attempt to pour from the bulk bottle.

-

Technique: Use a wide-bore glass pipette or a positive-displacement pipette.

-

Massing: Weigh by difference into a tared reaction flask. Do not weigh onto weighing paper (absorption risk).

Visualization: Safe Handling Workflow

Caption: Workflow for the contamination-free transfer of lipophilic aryl bromide oils.

Part 5: Synthetic Application (Suzuki-Miyaura Coupling)

Context: This molecule is most frequently used as the electrophile in Palladium-catalyzed cross-couplings. The steric hindrance at the 2-position requires a more active catalyst system than standard 4-bromobiphenyl.

Optimized Protocol (Sterically Hindered Biaryl Synthesis):

-

Reagents:

-

Procedure:

-

Step 1: Charge the reaction flask with Boronic Acid, Base, and Catalyst.[7]

-

Step 2: Evacuate and backfill with N₂ (3 cycles).

-

Step 3: Add degassed solvent and the 4'-Bromo-2-methyl-1,1'-biphenyl (via syringe).

-

Step 4: Heat to 80–90°C for 12–18 hours. Note: The ortho-methyl group slows the rate of oxidative addition; rigorous heating is required.

-

Step 5: Quench with water, extract with EtOAc.

-

Visualization: Reaction Mechanism & Logic

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2-methyl steric hindrance.

Part 6: Emergency Response

| Scenario | Immediate Action | Technical Note |

| Skin Contact | Wash with soap and water for 15 min. | Do not use alcohol (increases permeability). |

| Eye Contact | Rinse with water for 15 min; lift lids. | Seek ophthalmologist; solid crystals can abrade cornea. |

| Ingestion | Rinse mouth; do NOT induce vomiting. | Aspiration hazard due to hydrocarbon nature. |

| Fire | Use CO₂, Dry Chemical, or Foam.[9] | Danger: Emits HBr gas. Firefighters must wear SCBA.[10] |

| Spill | Absorb with vermiculite or sand. | Do not use sawdust (combustible reaction with halogens). |

References

-

National Institute of Standards and Technology (NIST). 4-bromo-2'-methyl-1,1'-biphenyl Properties and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 4-Bromo-2-methylbiphenyl (Compound Summary).[1][11] National Library of Medicine. Available at: [Link]

-

PrepChem. Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl via Negishi Coupling. Detailed synthetic procedure for the oil isomer. Available at: [Link]

Sources

- 1. 4-Bromo-2-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-Bromo-2-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CAS 50670-49-0: 4-Bromo-4'-methylbiphenyl | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-4'-methylbiphenyl | C13H11Br | CID 521291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-methylbiphenyl | CAS 5002-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Showing Compound 4-Methylbiphenyl (FDB010551) - FooDB [foodb.ca]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Melting Point and Boiling Point of 4'-Bromo-2-methyl-1,1'-biphenyl

Executive Summary

This technical guide provides a rigorous physicochemical profile of 4'-Bromo-2-methyl-1,1'-biphenyl , a critical intermediate in the synthesis of biaryl scaffolds for pharmaceutical and OLED applications.

Crucial Disambiguation: Researchers frequently confuse this compound with its isomer, 4-Bromo-2-methyl-1,1'-biphenyl (CAS 5002-26-6). This guide focuses strictly on the 4'-bromo isomer (substituents on different rings), which typically exists as a colorless oil at room temperature, necessitating specific handling protocols distinct from its solid crystalline counterparts.

Part 1: Physicochemical Profile[1]

Core Data Summary

The following data represents the most reliable experimental values derived from vacuum distillation purification protocols.

| Property | Value / Range | Condition | Confidence Level |

| Physical State | Colorless Oil | 25°C, 1 atm | High (Experimental) |

| Melting Point | < 20°C | N/A | High (Inferred from state) |

| Boiling Point (Vacuum) | 93°C – 95°C | 0.5 Torr (0.67 mbar) | High (Experimental [1]) |

| Boiling Point (Predicted) | ~310°C – 320°C | 760 Torr (Atmospheric) | Moderate (Theoretical) |

| Refractive Index | ~1.62 | 20°C | Moderate (Analogous) |

| CAS Number | 500037-07-0 | N/A | High |

| Molecular Weight | 247.13 g/mol | N/A | Exact |

Structural Disambiguation

The placement of the bromine atom drastically alters the thermodynamic properties (lattice energy and volatility).

Figure 1: Structural comparison highlighting the target isomer. The 'prime' notation indicates substitution on the second phenyl ring.

Part 2: Thermodynamic Analysis & Experimental Determination

Why is it an Oil? (Melting Point Analysis)

Unlike highly symmetrical biphenyls (e.g., 4,4'-dibromobiphenyl, MP ~164°C), 4'-Bromo-2-methyl-1,1'-biphenyl possesses an ortho-methyl group . This sterically hinders the rotation around the central C-C bond, forcing the two phenyl rings into a twisted, non-planar conformation (dihedral angle ~60-90°).

-

Consequence: The molecule cannot pack efficiently into a crystal lattice.

-

Result: The lattice energy is low, resulting in a melting point below room temperature.

Boiling Point Determination (Vacuum Distillation)

Due to the high predicted atmospheric boiling point (>300°C), attempting to distill this compound at standard pressure will likely result in thermal decomposition or polymerization before the boiling point is reached.

Protocol: Vacuum Distillation (Siwoloboff Method Adaptation) For accurate BP determination and purification, use a reduced-pressure setup.

Equipment:

-

Short-path distillation head (Vigreux column optional).

-

High-vacuum pump (capable of < 1 Torr).

-

Digital manometer (essential for correlation).

Step-by-Step Workflow:

-

System Setup: Connect the distillation flask containing the crude oil to the vacuum line. Ensure all joints are greased and clipped.

-

Degassing: Slowly lower the pressure to remove residual solvents (THF/Ether from synthesis) before heating.

-

Heating Ramp: Apply heat via an oil bath. The bath temperature should be ~20-30°C higher than the expected vapor temperature.

-

Fraction Collection:

-

Foreshot: Discard initial distillate (solvents/low boilers).

-

Main Fraction: Collect when vapor temperature stabilizes at 93-95°C (assuming 0.5 Torr).[1]

-

-

Correction: If your vacuum differs, use the Clapeyron equation or a pressure-temperature nomograph. A rough approximation for biphenyls is that halving the pressure reduces the BP by ~10-15°C in this range.

Figure 2: Purification and boiling point determination workflow.

Part 3: Synthesis Context & Purity Verification

Synthesis Origin

This compound is rarely bought off-the-shelf in bulk; it is typically synthesized via Suzuki-Miyaura cross-coupling .

-

Reagents: (2-Methylphenyl)magnesium bromide + 1-Bromo-4-iodobenzene (Negishi-like) OR 2-Methylphenylboronic acid + 1-Bromo-4-iodobenzene.

-

Selectivity: The reaction relies on the reactivity difference between I and Br. Iodine reacts faster, leaving the Bromine intact on the 4' position [1].

Purity Check (Self-Validating Protocol)

Since the MP cannot be used as a purity criterion (it's an oil), you must rely on GC-MS or 1H NMR .

-

1H NMR Diagnostic Peaks:

-

Look for the singlet of the Methyl group (Ar-CH3) around 2.2 - 2.3 ppm .

-

Verify the integration ratio of Methyl (3H) to Aromatic protons (8H).

-

Impurity Alert: If you see a methyl peak split or shifted, you may have the homocoupling product (2,2'-dimethylbiphenyl).

-

References

-

PrepChem. "Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl."[1] Preparation of Chemicals. Accessed February 25, 2026.[2][3] [Link]

-

NIST Chemistry WebBook. "4-bromo-2'-methyl-1,1'-biphenyl (CAS 500037-07-0)." National Institute of Standards and Technology.[4] Accessed February 25, 2026.[2] [Link][4]

-

Thermo Scientific Chemicals. "4-Bromo-2-methylbiphenyl (Isomer Comparison Data)." Fisher Scientific.[5][6] Accessed February 25, 2026.[2] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemeo.com [chemeo.com]

- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]

- 5. 4-Bromo-2-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. eMolecules 5-Bromo-2-iodotoluene | Ambeed | 116632-39-4 | MFCD00060664 | Fisher Scientific [fishersci.com]

4'-Bromo-2-methyl-1,1'-biphenyl as intermediate for liquid crystals

A Critical Intermediate for Sterically Modified Liquid Crystals[1]

Executive Summary & Strategic Importance

In the architecture of calamitic (rod-like) liquid crystals, the biphenyl core is ubiquitous.[1] However, unsubstituted biphenyl cores often suffer from excessively high melting points and strong smectic tendencies, which narrow the desirable nematic operating range.

4'-Bromo-2-methyl-1,1'-biphenyl (CAS 5002-26-6) serves as a "privileged scaffold" to solve this thermodynamic problem.[2] The introduction of the lateral methyl group at the ortho (2-) position induces a steric clash with the hydrogen atoms of the adjacent ring. This forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60–90°), significantly reducing

The result: A dramatic depression in melting point and suppression of highly ordered smectic phases, preserving the nematic phase required for high-speed display and photonic applications. The 4'-bromo substituent acts as a versatile electrophilic handle for subsequent chain extension or polar group attachment.[2]

Chemical Profile & Physical Properties[1][3][4][5][6]

| Property | Data |

| IUPAC Name | 4'-Bromo-2-methyl-1,1'-biphenyl |

| CAS Number | 5002-26-6 |

| Molecular Formula | C₁₃H₁₁Br |

| Molecular Weight | 247.13 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | 93°–95°C (at 0.5 Torr) [1] |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |

| Key Reactivity | C-Br bond (oxidative addition), Aryl ring (electrophilic substitution) |

Synthetic Pathways: Causality & Protocols[1][2]

Synthesizing this intermediate requires chemoselectivity. We cannot simply react a 2-methyl metallophile with 1,4-dibromobenzene, as this leads to polymerization or oligomerization. We must exploit the reactivity difference between halogens (I > Br > Cl).

Method A: The Negishi Coupling (High Precision)

Why this route? This method utilizes 1-bromo-4-iodobenzene .[2][3] Palladium inserts into the C-I bond much faster than the C-Br bond. This allows us to couple the rings while leaving the bromine atom intact for future LC synthesis steps.

Reagents:

-

(2-Methylphenyl)magnesium bromide (Grignard reagent)[2]

-

Zinc Chloride (ZnCl₂, anhydrous)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Solvent: Anhydrous THF

Protocol:

-

Transmetallation: In a flame-dried flask under Argon, cool a solution of ZnCl₂ (1.2 equiv) in THF to 0°C. Slowly add (2-methylphenyl)magnesium bromide (1.0 equiv). Stir for 30 mins to generate the organozinc species (arylzinc chloride). Note: Organozinc reagents tolerate functional groups better than Grignards and couple more efficiently in Negishi cycles.

-

Catalyst Addition: Cool the mixture to -78°C. Add a solution of 1-bromo-4-iodobenzene (0.95 equiv) and Pd(PPh₃)₄ (1-3 mol%) in THF.

-

Coupling: Allow the mixture to warm to room temperature naturally. The reaction is driven by the irreversible formation of the C-C bond. Stir for 2-4 hours. Monitor via TLC (Hexanes eluent) for the disappearance of the iodide.

-

Workup: Quench with dilute HCl. Extract with hexanes.[2][4] Wash with Na₂S₂O₃ (to remove any iodine) and brine.

-

Purification: Distillation under reduced pressure (approx. 0.5 Torr) is preferred over column chromatography for scale-up.

Method B: Suzuki-Miyaura Coupling (Industrial Standard)

Why this route? Avoids moisture-sensitive zinc/magnesium reagents.[2] Boronic acids are stable and easy to handle.

Protocol:

-

Mix: Combine 2-methylphenylboronic acid (1.1 equiv), 1-bromo-4-iodobenzene (1.0 equiv), and K₂CO₃ (2.0 equiv) in a biphasic mixture of Toluene/Water/Ethanol (4:1:1).

-

Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Expert Note: The bidentate 'dppf' ligand is more robust than PPh₃ for sterically hindered couplings involving ortho-substituents.[2]

-

Reflux: Heat to 90°C for 12 hours. The chemoselectivity (I vs Br) holds, though slightly less strictly than the Negishi method at high temperatures.

-

Workup: Standard aqueous extraction and silica gel filtration.

Visualization of Reaction Logic

The following diagram illustrates the chemoselective Negishi pathway, highlighting how the bromine "handle" is preserved.

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.[2]

Application: From Intermediate to Liquid Crystal[1][9]

Once 4'-Bromo-2-methyl-1,1'-biphenyl is synthesized, it serves as the "Engine Block" for advanced LC materials.[2]

A. Synthesis of Cyanobiphenyls (Nematic LCs)

The bromine is converted to a nitrile group, a classic polar headgroup for LCs (like 5CB).

-

Reaction: Rosenmund-von Braun reaction (CuCN, DMF, Reflux) or Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄).

-

Result: 4'-Cyano-2-methyl-1,1'-biphenyl derivatives.[2] The lateral methyl group lowers the melting point compared to the parent cyanobiphenyl, allowing room-temperature operation.

B. Synthesis of Terphenyls (High-Stability LCs)

The bromine is used in a second Suzuki coupling with a boronic acid (e.g., 4-alkylphenylboronic acid).[2]

-

Result: 4-Alkyl-2'-methyl-p-terphenyl.[2]

-

Benefit: Terphenyls have high optical birefringence (

), crucial for thin-cell displays and optical shutters.[2] The methyl group prevents crystallization, which is a major issue with flat terphenyls.

C. Structural Impact Diagram

The following diagram visualizes the steric impact of the methyl group on the molecular geometry.

Figure 2: The "Methyl Effect."[2] Lateral substitution forces a twisted conformation, disrupting crystal packing and enhancing liquid crystalline solubility.

Troubleshooting & Safety

-

Impurity Control: The most common impurity is the homocoupled product (2,2'-dimethylbiphenyl) if the organometallic reagent degrades, or the non-brominated biphenyl if the C-Br bond is accidentally reduced. Maintain strict anaerobic conditions.

-

Isomer Management: Ensure the starting material is 1-bromo-4-iodobenzene, not 1-bromo-4-chlorobenzene, as the reactivity gap between Br and Cl is wider and requires different catalysts.[2]

-

Safety: Alkyl-zinc and Grignard reagents are pyrophoric.[2] Handle under inert atmosphere (Schlenk line or Glovebox).

References

-

PrepChem. "Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl."[2][3] PrepChem.com.[2] Accessed February 25, 2026. [Link]

-

NIST Chemistry WebBook. "4-bromo-2'-methyl-1,1'-biphenyl."[2] National Institute of Standards and Technology.[2] Accessed February 25, 2026. [Link]

-

Organic Syntheses. "Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl." Org.[2][4][5] Synth. 1998, 75, 61.[5] Accessed February 25, 2026. [Link]

-

Hsu, C. S., et al. "Synthesis of laterally substituted bistolane liquid crystals."[6] Liquid Crystals, 2000, 27(2).[6] Accessed February 25, 2026. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 4'-Bromo-2-methyl-1,1'-biphenyl in Pharmaceutical Development

Introduction: The Strategic Importance of a Sterically Hindered Biphenyl

In the landscape of pharmaceutical sciences, the biphenyl moiety is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive framework for drug design. Among the vast array of biphenyl derivatives, 4'-Bromo-2-methyl-1,1'-biphenyl (CAS No. 5002-26-6) has emerged as a critical building block, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[2] This guide provides an in-depth technical overview of this sterically hindered biphenyl, focusing on its synthesis, reactivity, and applications for researchers, chemists, and professionals in drug development.

The presence of a methyl group at the 2-position introduces significant steric hindrance, which, while posing synthetic challenges, is often a key design element in the final drug molecule to control conformation and receptor binding. The bromo-substituent at the 4'-position provides a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions.[3]

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 4'-Bromo-2-methyl-1,1'-biphenyl is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 5002-26-6 | [4] |

| Molecular Formula | C₁₃H₁₁Br | [4] |

| Molecular Weight | 247.13 g/mol | [4] |

| Appearance | Not specified, likely a solid | |

| Boiling Point | 113-114 °C at 0.7 mmHg | [4] |

| Refractive Index | 1.621 | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |

Mastering the Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the sterically hindered biaryl bond in 4'-Bromo-2-methyl-1,1'-biphenyl is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and generally good yields.[6]

The primary synthetic challenge lies in the steric hindrance imposed by the ortho-methyl group on the boronic acid partner, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[7] Overcoming this hurdle requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base.

Caption: Synthetic route to 4'-Bromo-2-methyl-1,1'-biphenyl.

Causality in Experimental Design: A Self-Validating System

The choice of reagents and conditions is not arbitrary but is dictated by the need to facilitate the key steps in the catalytic cycle for sterically hindered substrates.

-

The Palladium Catalyst: While various palladium sources can be used, Pd(PPh₃)₄ is a common choice. For more challenging couplings, more active pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often employed in combination with specific ligands.[8]

-

The Ligand: The Key to Overcoming Steric Hindrance: The ligand plays a pivotal role. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally more effective.[7] These ligands promote the oxidative addition and reductive elimination steps. Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown significant success in these challenging couplings.[9] The increased steric bulk of the ligand can accelerate the rate-limiting reductive elimination step, while its electron-donating nature enhances the electron density on the palladium center, facilitating oxidative addition.

-

The Base: The choice of base is crucial for activating the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can influence the reaction rate and the extent of side reactions. For sensitive substrates, a weaker base like K₃PO₄ may be preferable to stronger bases to minimize side reactions such as debromination.[7]

-

The Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

A Validated Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl, adapted from established procedures for sterically hindered biphenyls.

Materials:

-

2-Methylphenylboronic acid

-

1-Bromo-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylphenylboronic acid (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent).

-

Add potassium carbonate (3.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 equivalents).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure 4'-Bromo-2-methyl-1,1'-biphenyl.

Yield Optimization:

The following table provides a conceptual comparison of how the choice of ligand can impact the yield in the synthesis of sterically hindered biphenyls.

| Catalyst System | Ligand Type | Expected Yield | Rationale |

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Moderate | Standard ligand, may be less effective for hindered substrates. |

| Pd₂(dba)₃ / SPhos | Buchwald-type ligand | High | Bulky and electron-rich, accelerates key catalytic steps.[7] |

| PdCl₂(dppf) | Ferrocene-based ligand | Moderate to High | Often effective, but may require optimization. |

| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | High | Strong σ-donating ability stabilizes the catalyst and promotes oxidative addition.[9] |

Reactivity and Downstream Applications in Pharmaceutical Synthesis

The synthetic utility of 4'-Bromo-2-methyl-1,1'-biphenyl lies in the reactivity of its bromine atom, which serves as a linchpin for introducing further complexity.

Caption: Reactivity of 4'-Bromo-2-methyl-1,1'-biphenyl.

The Gateway to Angiotensin II Receptor Blockers: The Telmisartan Synthesis

The most prominent application of 4'-Bromo-2-methyl-1,1'-biphenyl is as a key intermediate in the industrial synthesis of Telmisartan, a widely prescribed medication for hypertension.[2] In this synthesis, the biphenyl unit is first subjected to a bromination reaction at the benzylic position of the methyl group to form 4'-(bromomethyl)biphenyl-2-carboxylate derivatives. This intermediate then undergoes nucleophilic substitution with the benzimidazole core of the Telmisartan molecule.

Emerging Applications: Beyond the Sartans

Recent research has demonstrated the utility of the 4'-bromo-2-methyl-1,1'-biphenyl scaffold in the development of novel therapeutic agents beyond the "sartan" class of drugs. For instance, derivatives have been synthesized and investigated for their potential as antibacterial agents and alkaline phosphatase inhibitors.[10] In one study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was used as a precursor, which, after a Suzuki coupling to introduce the second phenyl ring, yielded novel compounds with promising biological activity.[10]

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the predominant method, other palladium-catalyzed cross-coupling reactions can, in principle, be employed for the synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl.

-

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. It offers the advantage of high reactivity and functional group tolerance.[6] A potential route would involve the coupling of 2-methylphenylzinc chloride with 1-bromo-4-iodobenzene.

-

Stille Coupling: The Stille coupling utilizes an organotin reagent. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts often make this a less favorable option in pharmaceutical synthesis.[11]

Safety and Handling

As with all brominated aromatic compounds, proper safety precautions must be observed when handling 4'-Bromo-2-methyl-1,1'-biphenyl.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4'-Bromo-2-methyl-1,1'-biphenyl is a strategically important building block in pharmaceutical chemistry. Its synthesis, while challenging due to steric hindrance, can be efficiently achieved through optimized Suzuki-Miyaura cross-coupling reactions. The careful selection of ligands is paramount to obtaining high yields. Its established role in the synthesis of Telmisartan and its emerging applications in other therapeutic areas underscore its continued relevance in drug discovery and development. This guide provides a comprehensive technical foundation for chemists and researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). PubMed Central. Available at: [Link]

- CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate. (n.d.). Google Patents.

-

STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Available at: [Link]

- EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. (n.d.). Google Patents.

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PubMed Central. Available at: [Link]

-

Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. (2024). The Journal of Organic Chemistry. Available at: [Link]

-

Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. (2010). PubMed. Available at: [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PubMed Central. Available at: [Link]

-

General procedure for the synthesis of 4′-bromo-[1,1′-biphenyl]-4-yl... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. (n.d.). RSC Publishing. Available at: [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central. Available at: [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. Available at: [Link]

-

Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl. (n.d.). PrepChem.com. Available at: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Available at: [Link]

-

(IUCr) Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. (n.d.). IUCr. Available at: [Link]

-

Stille Coupling. (n.d.). Organic Synthesis. Available at: [Link]

-

(PDF) Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (2026). ResearchGate. Available at: [Link]

-

An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. Available at: [Link]

-

Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Available at: [Link]

-

TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. (n.d.). Chemie Brunschwig. Available at: [Link]

-

Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023). MDPI. Available at: [Link]

-

4'-Bromo-[1,1'-biphenyl]-2-ol. (n.d.). PubChem. Available at: [Link]

-

Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). (n.d.). Cheméo. Available at: [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Org. Synth. 2024, 101, 423. (n.d.). Organic Syntheses. Available at: [Link]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

procedure for synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl from 4-bromo-2-methylaniline

[1]

Strategic Analysis & Mechanistic Logic

The transformation of an aniline derivative (4-bromo-2-methylaniline) into a biphenyl core requires the replacement of the amino group (-NH

Pathway A: The Gomberg-Bachmann Reaction (Classical)

-

Mechanism: Radical substitution.[1][2] The aniline is diazotized to form a diazonium salt, which decomposes in the presence of benzene (solvent/reactant) and base to generate an aryl radical.[2] This radical attacks the benzene ring.[1][2]

-

Pros: Direct, one-pot synthesis; uses inexpensive reagents.[1][2]

-

Cons: Generally lower yields (20-40%) due to azo-coupling side reactions; requires excess benzene.[1]

-

Best For: Large-scale, cost-sensitive initial screens where chromatography can easily separate the product.[1][2]

Pathway B: Sandmeyer-Suzuki Sequence (Modern High-Fidelity)[1]

Experimental Protocols

Protocol A: Gomberg-Bachmann Synthesis (Direct)[1]

This protocol utilizes a phase-transfer approach to stabilize the diazonium intermediate and improve yields over the traditional aqueous method.[1][2]

Reagents:

-

4-Bromo-2-methylaniline (1.0 equiv)[1]

-

Sodium Nitrite (NaNO

) (1.2 equiv)[1] -

Benzene (Solvent & Reactant - Caution: Carcinogen )[1]

-

Phase Transfer Catalyst: 18-Crown-6 (5 mol%) or TEBA[1]

Step-by-Step Procedure:

-

Diazotization:

-

In a 250 mL three-neck flask, dissolve 4-bromo-2-methylaniline (10 mmol, 1.86 g) in 15 mL of 6M HCl.

-

Cool the mixture to 0–5 °C in an ice/salt bath. Vigorous stirring is essential to prevent local overheating.[1][2]

-

Add a solution of NaNO

(12 mmol, 0.83 g in 5 mL H -

Checkpoint: Verify diazotization by starch-iodide paper (turns blue/black immediately).[1] Stir for 20 min.

-

-

Coupling (The "Gomberg" Step):

-

Add the phase transfer catalyst (18-Crown-6, 0.13 g).[1]

-

Add 5M NaOH (15 mL) dropwise over 30 minutes while keeping the mixture cold.

-

Mechanistic Note: The base deprotonates the diazonium species, facilitating the formation of the diazoanhydride, which homolytically cleaves to the aryl radical.[2]

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up:

-

Purification:

Protocol B: Sandmeyer-Suzuki Sequence (High Purity)[1]

This route is recommended for drug development applications requiring >98% purity.[1][2]

Step 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene[1]

-

Diazotization: Dissolve 4-bromo-2-methylaniline (10 mmol) in H

SO -

Iodination: Add a solution of Potassium Iodide (KI, 15 mmol) in water (10 mL) slowly.

-

Reaction: The mixture will evolve N

gas.[1][2] Allow to warm to RT and stir for 2 hours. Heat to 60 °C for 30 min to ensure completion. -

Work-up: Quench with saturated NaHSO

(removes free iodine).[1][2] Extract with ether.[2][4] -

Product: 4-Bromo-1-iodo-2-methylbenzene (Yellow oil/solid).[1] Use directly in Step 2.

Step 2: Suzuki-Miyaura Coupling

Reagents:

-

Aryl Iodide (from Step 1) (1.0 equiv)[1]

-

Phenylboronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1)[1]

Procedure:

-

Setup: In a Schlenk flask, combine the Aryl Iodide (5 mmol), Phenylboronic Acid (6 mmol, 0.73 g), and Pd(PPh

) -

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene (20 mL), Ethanol (5 mL), and 2M K

CO -

Reaction: Heat to 90 °C (reflux) for 12 hours under Argon.

-

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with water/brine.[1][2]

-

Purification: Column chromatography (Hexane).

-

Expected Yield: 85–92%.

Data Summary & Comparison

| Parameter | Method A: Gomberg-Bachmann | Method B: Sandmeyer-Suzuki |

| Complexity | Low (One-pot) | High (Two-step) |

| Reagent Cost | Low | High (Pd catalyst, Boronic acid) |

| Yield | 30–45% | 80–90% (Overall) |

| Purity (Crude) | Low (Azo byproducts) | High |

| Scalability | Difficult (Safety/Solvent volume) | Excellent |

| Atom Economy | Poor (Excess benzene) | Good |

Visual Workflows (Graphviz)[1]

Workflow 1: Reaction Pathway Logic

Caption: Divergent synthetic pathways.[1] The Suzuki route (bottom) offers higher regioselectivity and yield compared to the radical Gomberg route (top).[2]

Workflow 2: Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling step, highlighting the regeneration of the Pd(0) species.

References

-

Gomberg-Bachmann Reaction Mechanism: Gomberg, M., & Bachmann, W. E. (1924).[1][2][6] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.[2][6]

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

-

Sandmeyer Iodination Procedures: Lucas, H. J., & Kennedy, E. R. (1939).[1][2] Iodobenzene. Organic Syntheses, Coll. Vol. 2, p. 351.[2]

-

Phase Transfer Catalysis in Diazo Coupling: Gokel, G. W., & Durst, H. D. (1976).[1][2] Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis, 1976(03), 168-184.[2]

Sources

- 1. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl

Abstract & Strategic Overview

The synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl (CAS: 5002-26-6) represents a classic challenge in biaryl construction: establishing an unsymmetrical C–C bond while preserving a chemically active halogen handle (aryl bromide) for downstream diversification.

This guide prioritizes Chemoselective Suzuki-Miyaura Coupling as the primary industrial standard due to its scalability and functional group tolerance. We also detail a Negishi Coupling protocol as a high-yield alternative for scenarios requiring low-temperature control to suppress side reactions.

Key Synthetic Challenges:

-

Regioselectivity: Ensuring the coupling occurs exclusively at the desired position without affecting the 4'-bromo substituent.

-

Steric Hindrance: The ortho-methyl group on the nucleophile (2-methylphenylboronic acid) retards the transmetallation step, requiring optimized base/solvent systems.

-

Homocoupling: Prevention of symmetric biphenyl formation.

Retrosynthetic Analysis

The most logical disconnection relies on the significant reactivity difference between aryl iodides and aryl bromides. By utilizing 1-bromo-4-iodobenzene as the electrophile, we exploit the kinetic preference of Palladium(0) to undergo oxidative addition into the weaker C–I bond (

Figure 1: Retrosynthetic strategy relying on halide reactivity hierarchy (I > Br).

Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Catalyst System | Pd(PPh | The bulky triphenylphosphine ligands stabilize the Pd(0) species. While Pd(dppf)Cl |

| Electrophile | 1-Bromo-4-iodobenzene | Crucial: The iodine atom is the "sacrificial" leaving group. The bromine atom remains intact due to the slower rate of oxidative addition. |

| Base | Na | A mild base is preferred over hydroxides (KOH/NaOH) to minimize protodeboronation of the ortho-substituted boronic acid. |

| Solvent | DME or Toluene/EtOH | Dimethoxyethane (DME) offers excellent solubility for both organic and inorganic components, facilitating the phase transfer required for the base. |

| Temperature | 80°C (Reflux) | Sufficient energy to drive the sterically hindered transmetallation (due to the o-methyl) but low enough to preserve the C-Br bond. |

Protocol A: Chemoselective Suzuki-Miyaura Coupling

The Gold Standard for Bench and Pilot Scale.

Materials

-

Nucleophile: 2-Methylphenylboronic acid (1.2 equiv)

-

Electrophile: 1-Bromo-4-iodobenzene (1.0 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Sodium Carbonate (Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) [Degassed]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Reagent Loading:

-

Add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol).

-

Add 2-methylphenylboronic acid (1.63 g, 12.0 mmol).

-

Add DME (40 mL).

-

-

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

-

Catalyst Addition: Add Pd(PPh

) -

Base Addition: Add the degassed 2.0 M Na

CO -

Reaction: Heat the biphasic mixture to a gentle reflux (internal temp ~85°C) for 12–16 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 95:5) or HPLC.[1] Look for the disappearance of the iodide.

-

-

Work-up:

-

Purification:

Protocol B: Negishi Coupling (High-Selectivity Alternative)

Recommended when boronic acid instability is observed or strictly anhydrous conditions are preferred.

This method utilizes an organozinc intermediate, which is highly reactive yet tolerates the aryl bromide functionality at lower temperatures.

Reaction Scheme Visualization

Figure 2: Sequential Negishi coupling workflow.

Methodology

-

Grignard Preparation: Prepare o-tolylmagnesium bromide (1.0 M in THF) from 2-bromotoluene and Mg turnings.

-

Zinc Reagent Formation:

-

Cool the Grignard solution (1.1 equiv) to -20°C.

-

Add a solution of anhydrous ZnCl

(1.2 equiv in THF) dropwise. -

Warm to RT and stir for 1 hour to form o-tolylzinc chloride (white slurry).

-

-

Coupling:

-

Cool the zinc reagent to -78°C.[4]

-

Add a solution of 1-bromo-4-iodobenzene (1.0 equiv) and Pd(PPh

) -

Allow the mixture to warm slowly to room temperature overnight.

-

-

Quench: Carefully quench with 1M HCl.

-

Yield Expectation: 80–85% isolated yield [1].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation or Steric hindrance | Switch to Pd(dppf)Cl |

| Bis-coupling (Trimer formation) | Oxidative addition into C-Br | Lower reaction temperature to 60°C. Ensure strict stoichiometry (1.0 equiv Electrophile). |

| Protodeboronation | Base-catalyzed hydrolysis of Boronic Acid | Use anhydrous conditions (Protocol B) or switch base to K |

| Pd Black Precipitation | Oxidation of ligand | Ensure rigorous degassing. Add excess PPh |

Safety & Handling

-

1-Bromo-4-iodobenzene: Light sensitive. Store in amber vials.

-

Organozinc Reagents: Pyrophoric/moisture sensitive. Handle strictly under inert atmosphere.

-

Palladium Catalysts: Potential sensitizers. Use in a fume hood.

References

-

PrepChem. "Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl." PrepChem.com. Accessed February 25, 2026. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

BenchChem. "Application Notes: 4-Bromobiphenyl as a Key Intermediate." BenchChem.com. Accessed February 25, 2026. Link

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Organic-Chemistry.org. Accessed February 25, 2026. Link

Sources

Grignard reaction protocol for 4'-Bromo-2-methyl-1,1'-biphenyl

Technical Application Note: Chemoselective Kumada Synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl

Executive Summary & Strategic Rationale

This Application Note details the protocol for the synthesis of 4'-Bromo-2-methyl-1,1'-biphenyl (CAS: 5002-26-6). This molecule is a critical "bifunctional scaffold" in medicinal chemistry (specifically for "sartan" antihypertensives) and materials science (OLED host materials).

The Synthetic Challenge: The target molecule contains a biaryl core with a reactive bromine substituent.[1] Standard Grignard protocols often result in over-reaction (polymerization) or loss of the bromine functionality. The Solution: We utilize a Chemoselective Kumada-Corriu Cross-Coupling . By exploiting the bond dissociation energy difference between Carbon-Iodine (C-I: ~65 kcal/mol) and Carbon-Bromine (C-Br: ~81 kcal/mol), we can selectively couple o-tolylmagnesium bromide with 1-bromo-4-iodobenzene.

Why Grignard (Kumada)? While Suzuki coupling is a common alternative, the Kumada protocol offers superior atom economy and cost-efficiency for scale-up by avoiding the synthesis of boronic acid intermediates.

Reaction Pathway & Mechanism

The success of this protocol relies on the kinetic preference of the Palladium catalyst to undergo oxidative addition with the Aryl-Iodide bond while leaving the Aryl-Bromide bond intact.[1]

Figure 1: Chemoselective cross-coupling pathway. The catalyst selectively activates the C-I bond, preserving the C-Br bond for downstream functionalization.

Materials & Equipment

Reagent Table

| Reagent | CAS | MW ( g/mol ) | Equiv. | Role |

| 1-Bromo-4-iodobenzene | 589-87-7 | 282.90 | 1.0 | Electrophile (Selective) |

| o-Tolylmagnesium bromide | 932-31-0 | 195.34 | 1.1 | Nucleophile (Grignard) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.02 | Catalyst (High Selectivity) |

| THF (Anhydrous) | 109-99-9 | 72.11 | Solvent | Reaction Medium |

| Ammonium Chloride | 12125-02-9 | 53.49 | Excess | Quenching Agent |

Critical Equipment:

-

Flame-dried Schlenk flask or 3-neck RBF.

-

Inert gas manifold (Argon preferred over Nitrogen due to density).

-

Low-temperature bath (Ice/Water for 0°C).

-

Cannula transfer system (for Grignard handling).

Experimental Protocol

Phase A: Preparation of o-Tolylmagnesium Bromide

Note: Commercially available 2.0 M solutions in THF are recommended for reproducibility. If synthesizing de novo, follow this sub-protocol.

-

Activation: Charge a flame-dried flask with Magnesium turnings (1.2 equiv) and a crystal of Iodine. Heat with a heat gun under vacuum until Iodine sublimates to activate the Mg surface.

-

Initiation: Add anhydrous THF to cover Mg. Add 5% of the total volume of 2-bromotoluene. Initiate with a drop of dibromoethane if necessary (look for turbidity/exotherm).

-

Addition: Dropwise add the remaining 2-bromotoluene (1.0 equiv total) in THF over 1 hour, maintaining a gentle reflux.

-

Titration: Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone to confirm concentration (Target: ~1.0 - 2.0 M).

Phase B: Chemoselective Coupling (The Core Protocol)

Step 1: Catalyst Loading To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol) and Pd(dppf)Cl₂ (163 mg, 0.2 mmol, 2 mol%). Evacuate and backfill with Argon (3 cycles).

Step 2: Solvation Add anhydrous THF (50 mL) via syringe. Stir until the starting material is fully dissolved. The solution should be yellow/orange. Cool the mixture to 0°C using an ice-water bath.

-

Expert Insight: Cooling is mandatory.[2] While Kumada couplings can run at RT, 0°C suppresses the rate of oxidative addition into the C-Br bond, maximizing selectivity for C-I.

Step 3: Grignard Addition Using a syringe pump or pressure-equalizing dropping funnel, add o-tolylmagnesium bromide (11.0 mmol, 1.1 equiv) dropwise over 30 minutes.

-

Observation: The solution color will darken (often to dark red/brown) as the Pd(0) species is generated and the catalytic cycle turns over.

Step 4: Reaction Progression Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for an additional 2-4 hours.

-

Validation: Monitor by TLC (Hexanes). The starting material (Rf ~0.6) should disappear. The product (Rf ~0.5) will appear. If significant starting material remains, heat to 40°C for 1 hour (use caution regarding C-Br activation).

Step 5: Quench & Workup Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aq. NH₄Cl (20 mL). Caution: Exothermic gas evolution. Dilute with Ethyl Acetate (100 mL) and water (50 mL). Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with Brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Purification & Analysis

Purification: The crude residue is typically a yellow oil or low-melting solid.

-

Filtration: Pass the crude oil through a short plug of silica gel (eluting with 100% Hexanes) to remove Palladium residues (black precipitate).

-

Recrystallization: If solid, recrystallize from Ethanol/Hexane (9:1). If oil, perform Flash Column Chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Analytical Data (Expected):

-

Physical State: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.56 (d, J=8.4 Hz, 2H, Ar-H ortho to Br)

-

δ 7.28-7.18 (m, 6H, Overlapping Ar-H)

-

δ 2.28 (s, 3H, Ar-CH₃).

-

Key Diagnostic: The methyl singlet at ~2.28 ppm and the AA'BB' pattern of the para-substituted ring.

-

-

GC-MS: Molecular ion peak [M]+ at m/z 246/248 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Homocoupling (Biaryl formation) | Oxidative coupling of Grignard reagent. | Ensure Grignard is added slowly to the electrophile. Do not reverse addition order. |

| Low Yield (<50%) | Moisture in solvent killing Grignard. | Re-dry THF over Na/Benzophenone or Molecular Sieves (3Å). Titrate Grignard before use. |

| Loss of Bromine (Dehalogenation) | Catalyst too active or temp too high. | Switch catalyst to Pd(PPh₃)₄.[4] Strictly maintain 0°C during addition. |

| Grignard Precipitation | Low solubility in THF at 0°C. | Dilute the reaction mixture. Allow to warm slightly (10°C) if stirring stops. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

References

-

Organic Chemistry Portal. (2023). Kumada Coupling: Mechanism and Chemoselectivity. Retrieved from [Link]

-

Daval, S. B., et al. (2012).[5][6] "Fluorescent derivatives of AC-42 to probe bitopic orthosteric/allosteric binding mechanisms on muscarinic M1 receptors."[5][6] Journal of Medicinal Chemistry, 55(5), 2125-2143.[5][6] (Demonstrates utility of o-tolyl Grignard in complex synthesis).

-

Huang, J., & Nolan, S. P. (1999).[7] "Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction)." Journal of the American Chemical Society, 121, 9889-9890.[7] (Foundational work on Pd/Ni catalysis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 邻甲苯基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 6. 邻甲苯基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 7. Kumada Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Biaryls

Answering your request, as a Senior Application Scientist, here is the technical support center for improving the yield of 4'-Bromo-2-methyl-1,1'-biphenyl Suzuki coupling.

Guide Focus: Improving Yield and Purity for the Suzuki-Miyaura Coupling of 4'-Bromo-2-methyl-1,1'-biphenyl.

Welcome to the technical support guide for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of 4'-Bromo-2-methyl-1,1'-biphenyl. This reaction is a prime example of a sterically demanding coupling, where the ortho-methyl group on the biphenyl scaffold significantly impedes the reaction, often leading to low yields or complete failure under standard conditions.

The primary hurdle is the oxidative addition step. The steric bulk of the 2-methyl group hinders the approach of the palladium catalyst to the C-Br bond, which is the rate-determining step of the catalytic cycle.[1][2] This guide provides in-depth troubleshooting strategies, optimized protocols, and the scientific rationale behind them to help you overcome these challenges.

Troubleshooting Guide: Low or No Product Yield

This section addresses the most common issue—low conversion of the starting material—by breaking it down into potential causes and actionable solutions.

Problem 1: Reaction is sluggish or stalls completely.

Potential Cause A: Inefficient Catalytic System

The choice of palladium precursor and, most critically, the ligand is paramount for activating sterically hindered aryl bromides.[2] A standard catalyst like Pd(PPh₃)₄ often lacks the reactivity needed for this substrate.

Solutions:

-

Select an Appropriate Palladium Precursor: Use more active Pd(0) or Pd(II) precatalysts. Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices that are reduced in situ to the active Pd(0) species.[2]

-

Employ Bulky, Electron-Rich Ligands: This is the most critical factor. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[2] They stabilize the monoligated palladium species crucial for the reaction and increase electron density on the metal center, promoting its insertion into the C-Br bond.

Ligand Type Examples Key Advantages for this Coupling Buchwald-type Biarylphosphines XPhos, SPhos, RuPhos Highly effective for sterically hindered substrates due to their bulk and electron-donating properties.[2] N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form very stable and active palladium complexes, often effective when phosphine ligands fail.[2][3] Other Bulky Phosphines P(t-Bu)₃, PCy₃ Trialkylphosphines are highly electron-rich and can be very effective, though they are also air-sensitive.[3][4]

Potential Cause B: Suboptimal Base and Solvent Combination

The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[1][5] For hindered couplings, a stronger base is often required to drive the reaction forward.[2]

Solutions:

-

Use a Stronger, Non-Nucleophilic Base: Weaker bases like Na₂CO₃ are often insufficient. Switch to stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6] These bases effectively generate the more nucleophilic "ate" complex of the boronic acid required for transmetalation.

-

Optimize the Solvent System:

-

Aqueous Mixtures: Many Suzuki couplings benefit from a biphasic solvent system, such as 1,4-dioxane/water, toluene/water, or THF/water.[5][7] Water can be crucial for dissolving the inorganic base and facilitating the transmetalation step.[8]

-

Polar Aprotic Solvents: Solvents like DMF or NMP can also be effective, particularly at higher temperatures.[7][9] However, solvent choice can be complex and sometimes non-intuitive, requiring screening.[10]

-

Problem 2: Significant formation of side products.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction, which produces a dimer of your boronic acid partner, is typically caused by the presence of oxygen.[2][11] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[12]

Solutions:

-

Implement Rigorous Degassing: Oxygen is detrimental to the active Pd(0) catalyst and promotes homocoupling.[11]

-

Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction mixture.

-

Inert Gas Sparging: Bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.[2]

-

-

Use a Direct Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, the boronic acid can act as the reductant, which can sometimes lead to homocoupling.[11] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.

Potential Cause B: Protodeboronation of the Boronic Acid

This involves the replacement of the boronic acid group with a hydrogen atom, effectively destroying your reagent. This is especially problematic with electron-deficient or heteroaryl boronic acids and can be accelerated by water and base.[11][13]

Solutions:

-

Verify Reagent Quality: Use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form unreactive trimeric boroxine anhydrides or slowly degrade.[11]

-

Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, consider using more stable derivatives like potassium trifluoroborates or boronate esters (e.g., pinacol esters), which slowly release the boronic acid under the reaction conditions.[3][11]

-

Control Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid partner to compensate for any degradation.[7]

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key to success.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered oxidative addition step.

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black. Is the catalyst dead? A1: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," is common in many Suzuki reactions and often indicates the reduction of the Pd(II) precatalyst to the active Pd(0) species.[8] While excessive precipitation can indicate catalyst decomposition, a black, homogeneous solution is often a sign of an active reaction. If the reaction stalls and a large amount of black solid crashes out, catalyst decomposition may be an issue, which can be caused by excessive heat or impurities.

Q2: How much ligand should I use? A2: The optimal ligand-to-palladium ratio depends on the specific ligand and palladium source. For monodentate ligands like the Buchwald-type phosphines, a ratio of 1.1:1 to 2:1 (Ligand:Pd) is typically recommended. For bidentate ligands, a 1:1 to 1.2:1 ratio is common. Using too much ligand can sometimes inhibit the reaction by creating saturated, less reactive palladium centers.

Q3: What is the optimal reaction temperature? A3: Due to the steric hindrance, this reaction typically requires heating to proceed at a reasonable rate, often in the range of 80–120 °C.[7] However, the ideal temperature depends on the solvent and catalyst stability. It is best to start around 80-90 °C and monitor the reaction. If it is sluggish, the temperature can be increased cautiously, but be aware that temperatures above 120 °C can accelerate catalyst decomposition.[11]

Q4: I suspect my boronic acid has degraded. How can I check? A4: The most common degradation pathway for boronic acids is dehydration to form a cyclic trimer called a boroxine. You can often convert the boroxine back to the active boronic acid by dissolving it in a solvent like THF or diethyl ether and stirring it with a small amount of water before use. Purity can also be checked by ¹H NMR or by measuring its melting point. When in doubt, always use a fresh bottle.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4'-Bromo-2-methyl-1,1'-biphenyl with a generic arylboronic acid.

Materials:

-

4'-Bromo-2-methyl-1,1'-biphenyl (1.0 equiv)

-

Arylboronic Acid (1.3 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4.4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), both rigorously degassed

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2-methyl-1,1'-biphenyl, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[7]

-

Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask against a positive flow of inert gas.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

-

Degassing (Optional but Recommended): For best results, perform three freeze-pump-thaw cycles on the complete reaction mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[14]

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).[7]

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][15]

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

Nelson, T. D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Retrieved from [Link]

-

Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]

-

Jadhav, T. S., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

-

Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved from [Link]

-

Shizu, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]

-

Métivier, P. J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

-

Koei Chemical Co., Ltd. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

-

Lesieur, M., et al. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4'-Bromo-2-methyl-1,1'-biphenyl

Topic: Recrystallization & Purification Protocols Ticket ID: #REC-BP-042 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Liquid-Solid" Challenge

Welcome to the technical guide for purifying 4'-Bromo-2-methyl-1,1'-biphenyl (CAS: 5002-26-6).

Critical Alert: Before proceeding, you must recognize that this compound is a low-melting solid or viscous liquid at room temperature (Melting Point < 25°C in many crude states; Boiling Point ~113°C at 0.7 mmHg) [1, 2].

Standard high-temperature recrystallization (boiling solvent

Part 1: Solvent System Selection